molecular formula C18H26FN3O2 B7147828 N-ethyl-3-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-N-methylpropanamide

N-ethyl-3-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-N-methylpropanamide

Cat. No.: B7147828
M. Wt: 335.4 g/mol
InChI Key: BTMPAYBFIRVDER-UHFFFAOYSA-N
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Description

N-ethyl-3-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-N-methylpropanamide is a synthetic organic compound characterized by its unique diazepane ring structure and fluorobenzoyl group

Properties

IUPAC Name

N-ethyl-3-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-3-20(2)17(23)9-12-21-10-4-11-22(14-13-21)18(24)15-5-7-16(19)8-6-15/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMPAYBFIRVDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CCN1CCCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and the diazepane intermediate.

    N-alkylation: The final step involves N-alkylation using ethyl and methyl groups to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-ethyl-3-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-N-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-ethyl-3-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-N-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl group plays a crucial role in binding to these targets, while the diazepane ring modulates the compound’s overall conformation and activity. This interaction can lead to modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl (4-methylbenzoyl)acetate
  • Ethyl (4-chlorobenzoyl)acetate

Uniqueness

N-ethyl-3-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-N-methylpropanamide is unique due to its combination of a diazepane ring and a fluorobenzoyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

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